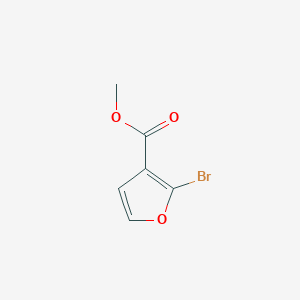
Methyl 2-bromofuran-3-carboxylate
Descripción general
Descripción
“Methyl 2-bromofuran-3-carboxylate” is a chemical compound with the CAS Number: 197846-06-3 and a molecular weight of 205.01 . Its IUPAC name is methyl 2-bromo-3-furoate .
Synthesis Analysis
The synthesis of bifuran-based monomers from methyl bromo-furancarboxylates can be achieved through nickel-electrocatalyzed homocoupling . This process can be carried out using graphite electrodes in an undivided cell . The products are then isolated by precipitation .Molecular Structure Analysis
The molecular structure of “Methyl 2-bromofuran-3-carboxylate” is represented by the InChI code: 1S/C6H5BrO3/c1-9-6(8)4-2-3-10-5(4)7/h2-3H,1H3 .Chemical Reactions Analysis
“Methyl 2-bromofuran-3-carboxylate” can undergo nickel-electrocatalyzed homocoupling to produce bifuran-based monomers . This reaction is part of the preparation process of these monomers from methyl bromo-furancarboxylates .Physical And Chemical Properties Analysis
“Methyl 2-bromofuran-3-carboxylate” is a solid substance . It has a boiling point of 205.0±20.0 °C at 760 mmHg and a melting point of 49.5-51.5 °C .Aplicaciones Científicas De Investigación
Application 1: Synthesis of Polysubstituted Furans
- Summary of the Application: Methyl 2-bromofuran-3-carboxylate is used in the regiospecific synthesis of polysubstituted furans with mono- to tricarboxylates. These furan derivatives are important building blocks in organic chemistry and are found in various natural sources, most in plants, algae, and microorganisms. They also serve as structural motifs in biologically active drug molecules .
- Methods of Application: The method involves the direct reactions of dimethylsulfonium acylmethylides with dialkyl acetylenedicarboxylates. This affords dialkyl furan-3,4-dicarboxylates through a tandem sequence of Michael addition, intramolecular nucleophilic addition, 4p ring opening, intramolecular Michael addition, and elimination .
- Results or Outcomes: The method provides a direct and simple strategy in the synthesis of structurally diverse polysubstituted furans with mono to tricarboxylate groups from safe and readily available dimethylsulfonium acylmethylides and different alkyl acetylenic carboxylates .
Application 2: Metalation of Furans
- Summary of the Application: Methyl 2-bromofuran-3-carboxylate can be used in the metalation of furans and benzofurans. These are common structural elements present in numerous bioactive natural products as well as pharmaceuticals, molecular electronic and functional polymers .
- Methods of Application: The method involves the use of metalated furans and benzofurans in cross-coupling reactions and as nucleophiles in addition reactions. Direct deprotonation of furan and benzofuran takes place at the most acidic C2 position (or the C5 position in 2-substituted furans) by using alkyl lithiums with or without TMDEA, or using lithium amide bases .
- Results or Outcomes: The method provides a broadly employed approach for the incorporation of furan and benzofuran rings. Due to their electron-rich character, furans also function as versatile precursors to a variety of functional moieties as well as carbocycles and heterocycles through the transformation of the furan nucleus, for example, by oxidation and cycloaddition reactions .
Application 3: Synthesis of Chiral Furans
- Summary of the Application: Methyl 2-bromofuran-3-carboxylate can be used in the synthesis of chiral furans. Chiral furans are important in the development of bio-based materials .
- Methods of Application: The method involves the direct reaction of methyl furoate with peracetylated ribofuranose in the presence of a Lewis acid. The product, methyl 5-(2′,3′,5′-tri-O-acetyl-β-D-ribofuranosyl)-2-furoate, was isolated in 60% yield and the β-anomer was the only product .
- Results or Outcomes: The method provides a simple and effective approach for the synthesis of chiral furans, which have a wide range of applications in the field of bio-based materials .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 2-bromofuran-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrO3/c1-9-6(8)4-2-3-10-5(4)7/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXUUZVIMSVBWIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(OC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90445704 | |
| Record name | Methyl 2-bromofuran-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90445704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-bromofuran-3-carboxylate | |
CAS RN |
197846-06-3 | |
| Record name | Methyl 2-bromofuran-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90445704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-bromofuran-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-5-(trifluoromethyl)benzo[d]oxazole](/img/structure/B172225.png)
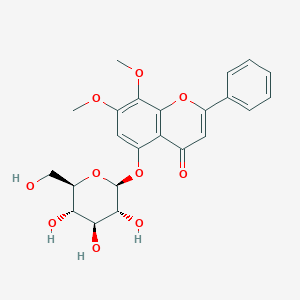




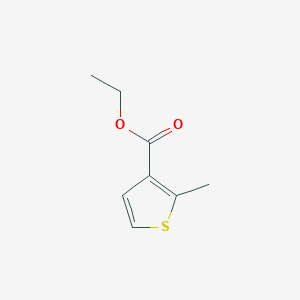
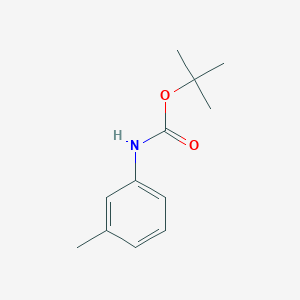

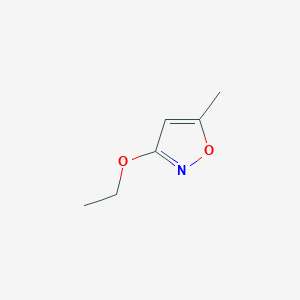

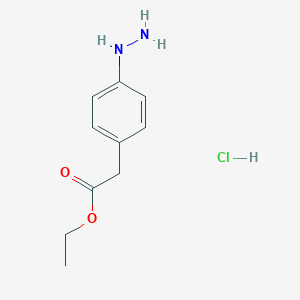
![Benzo[b]thiophene-5-acetic acid](/img/structure/B172265.png)